![molecular formula C21H24N2O3 B1680995 SJ-3366 CAS No. 195720-26-4](/img/structure/B1680995.png)
SJ-3366
概述
准备方法
SJ 3366 的合成涉及多个步骤。 关键中间体 5-乙基-2,4-嘧啶二酮是通过硫脲与适当的 β-酮酯缩合反应合成 . 最终产物 SJ 3366 是通过在特定反应条件下使中间体与 3-环戊烯-1-基甲基和 3,5-二甲基苯甲酰基反应而获得 . SJ 3366 的工业生产方法没有得到广泛的记录,但它们可能涉及类似的合成路线,并针对大规模生产进行了优化。
化学反应分析
SJ 3366 经历各种化学反应,包括:
氧化: 该反应可以修饰环戊烯基,可能形成环氧化物或其他氧化衍生物。
还原: 还原反应可以针对嘧啶二酮环,导致形成二氢嘧啶衍生物。
科学研究应用
Antiviral Activity Against HIV
SJ-3366 has demonstrated significant efficacy against both HIV-1 and HIV-2. Its antiviral activity is characterized by:
- Potency : The compound exhibits inhibitory concentrations (IC₅₀) in the subnanomolar range for HIV-1, with values as low as 0.0009 μM to 0.01 μM in various cellular assays .
- Mechanisms of Action : this compound operates through two distinct mechanisms:
Table 1: Summary of Antiviral Efficacy
Virus Type | IC₅₀ Concentration | Therapeutic Index |
---|---|---|
HIV-1 | 0.0009 - 0.01 μM | >4 × 10⁶ |
HIV-2 | ≈150 nM | ≈20,000 |
Structure-Activity Relationship Studies
Research has extensively explored the structure-activity relationships (SAR) of this compound to identify modifications that enhance its antiviral efficacy. A series of 73 analogs were synthesized and evaluated, leading to the following insights:
- Chemical Modifications : The introduction of various homocyclic moieties at the N-1 position of the pyrimidinedione structure significantly impacts antiviral activity. Compounds with cyclopropyl and cyclobutyl substitutions showed promising results in inhibiting viral replication .
Table 2: Key Structural Modifications and Their Effects
Modification Type | Observed Effect |
---|---|
Cyclopropyl | Increased potency against HIV |
Cyclobutyl | Enhanced selectivity for HIV strains |
Ethyl Linkers | Lower activity compared to methyl |
Combination Therapy Potential
This compound has been evaluated in combination with other antiretroviral agents, revealing additive or synergistic effects in certain pairings:
- Synergistic Interactions : Notably, when combined with dideoxyinosine, this compound exhibited enhanced inhibitory effects against HIV .
- Additive Interactions : In combination assays with other nucleoside and nonnucleoside RT inhibitors, additive effects were observed across all tested compounds .
Clinical Implications and Future Directions
The promising preclinical data surrounding this compound supports its potential use in clinical settings:
- Therapeutic Index : With a therapeutic index exceeding 20,000 for HIV-2 and over 4 million for HIV-1, this compound shows a favorable safety profile .
- Resistance Profiles : While effective against various strains of HIV, resistance mutations such as K103N can reduce efficacy; however, ongoing research aims to develop next-generation NNRTIs based on this compound's framework that can overcome these challenges .
作用机制
SJ 3366 通过混合抑制机制对 HIV-1 逆转录酶发挥作用。 它与酶的活性位点结合,阻止病毒 RNA 转录成 DNA . 此外,SJ 3366 抑制 HIV-1 和 HIV-2 进入靶细胞,进一步阻断病毒复制 . 该化合物的分子靶标包括逆转录酶和宿主细胞上的病毒进入受体 .
相似化合物的比较
SJ 3366 与其他 NNRTI(如依米维林和奈韦拉平)进行比较。 与这些化合物不同,SJ 3366 具有双重作用机制,使其对更广泛的 HIV 株更有效 . 类似的化合物包括:
生物活性
SJ-3366, chemically known as 1-(3-cyclopenten-1-ylmethyl)-5-ethyl-6-(3,5-dimethylbenzoyl)-2,4(1H,3H)-pyrimidinedione, is a potent nonnucleoside reverse transcriptase inhibitor (NNRTI) with significant antiviral activity against HIV-1 and HIV-2. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and comparative efficacy with other compounds.
This compound exhibits its antiviral effects through two distinct mechanisms:
- Inhibition of Reverse Transcriptase : this compound inhibits HIV-1 replication at concentrations as low as 1 nM, showcasing a high therapeutic index greater than . It affects various strains of HIV-1, including both syncytium-inducing and non-syncytium-inducing variants.
- Blocking Virus Entry : The compound also inhibits the entry of both HIV-1 and HIV-2 into target cells, which is crucial for preventing viral replication .
Structure-Activity Relationships (SAR)
A series of 73 analogs of this compound were synthesized to evaluate their efficacy against HIV. These studies revealed that modifications to the chemical structure significantly influenced antiviral activity. Key findings include:
- Homocyclic Moiety Addition : The addition of a homocyclic moiety at the N-1 position of the pyrimidinedione enhanced the ability to inhibit virus entry and broadened the range of action to include HIV-2 .
- Linker Variations : Compounds with a methyl linker between the homocyclic substitution and N-1 exhibited greater antiviral activity compared to those with ethyl linkers .
Comparative Efficacy
The efficacy of this compound was compared to other NNRTIs in various studies:
Compound | IC50 (nM) | Therapeutic Index | Activity Against HIV |
---|---|---|---|
This compound | 1 | >4 x 10^6 | HIV-1, HIV-2 |
Other NNRTIs | Varies | Varies | Limited to HIV-1 |
This compound demonstrated a unique profile by maintaining effectiveness against strains with mutations associated with NNRTI resistance, such as K103N .
Case Studies and Research Findings
In-depth evaluations have highlighted several case studies illustrating the biological activity of this compound:
Case Study 1: Efficacy Against Resistant Strains
A study evaluated this compound's effectiveness against clinical strains resistant to other NNRTIs. The compound maintained its inhibitory effect even in the presence of mutations like Y181C and K103N, suggesting its potential as a treatment option for resistant infections .
Case Study 2: Combination Therapy
Combination assays involving this compound with nucleoside RT inhibitors showed additive effects with most compounds tested. Notably, a synergistic interaction was observed with dideoxyinosine, indicating potential for combination therapy strategies in clinical settings .
属性
CAS 编号 |
195720-26-4 |
---|---|
分子式 |
C21H24N2O3 |
分子量 |
352.4 g/mol |
IUPAC 名称 |
1-(cyclopent-3-en-1-ylmethyl)-6-(3,5-dimethylbenzoyl)-5-ethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C21H24N2O3/c1-4-17-18(19(24)16-10-13(2)9-14(3)11-16)23(21(26)22-20(17)25)12-15-7-5-6-8-15/h5-6,9-11,15H,4,7-8,12H2,1-3H3,(H,22,25,26) |
InChI 键 |
BEMROAADXJFLBI-UHFFFAOYSA-N |
SMILES |
CCC1=C(N(C(=O)NC1=O)CC2CC=CC2)C(=O)C3=CC(=CC(=C3)C)C |
规范 SMILES |
CCC1=C(N(C(=O)NC1=O)CC2CC=CC2)C(=O)C3=CC(=CC(=C3)C)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
1-(3-Cyclopenten-1-yl)methyl-6-(3,5-dimethylbenzoyl)-5-ethyl-2,4-pyrimidinedione SJ-3366 SJ3366 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。